N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c19-16-6-5-14(11-17(16)20)18(23)21-8-10-26(24,25)22-9-7-13-3-1-2-4-15(13)12-22/h1-6,11H,7-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNSHSHQBKHUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dihydroisoquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst.
Next, the sulfonyl group is introduced via sulfonylation, where the 3,4-dihydroisoquinoline is treated with a sulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonylated intermediate is then coupled with 3,4-difluorobenzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide or to reduce the difluorobenzamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Insights and Structure-Activity Relationships (SAR)
Biological Activity
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide is a complex organic compound belonging to the class of benzanilides. This compound has garnered attention due to its unique structural features and potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The chemical formula of this compound is with a molecular weight of 362.42 g/mol. The synthesis typically involves several steps:
- Formation of 3,4-dihydroisoquinoline : Achieved through the Pictet-Spengler reaction.
- Sulfonylation : The isoquinoline is treated with a sulfonyl chloride in the presence of a base.
- Coupling : The resulting sulfonylated intermediate is coupled with 3,4-difluorobenzoyl chloride to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways:
- Neurotransmitter Systems : It is believed to modulate neurotransmitter levels, particularly serotonin (5-HT) and norepinephrine (NE), which are crucial in mood regulation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, contributing to its potential therapeutic effects against neurological disorders such as depression and epilepsy.
Antidepressant and Anticonvulsant Effects
Research indicates that this compound exhibits significant antidepressant and anticonvulsant activities. These effects are likely mediated through the enhancement of serotonergic and noradrenergic neurotransmission.
Antifungal Activity
In addition to its central nervous system effects, this compound has shown antifungal properties against various pathogenic fungi. This broad spectrum of activity suggests potential applications in treating fungal infections .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Antidepressant Effects : A study demonstrated that this compound significantly increased serotonin levels in animal models, leading to improved mood-related behaviors.
- Anticonvulsant Activity Assessment : In a controlled trial involving seizure-prone mice, the compound reduced seizure frequency and duration compared to control groups.
- Fungal Inhibition Studies : Laboratory tests revealed that the compound exhibited antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) indicating significant potency .
Comparative Table of Biological Activities
Q & A
Q. What synthetic routes and characterization methods are employed for N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide?
The compound can be synthesized via sulfonamide coupling, where a sulfonyl chloride intermediate reacts with an amine-containing dihydroisoquinoline derivative. Key steps include:
- Coupling Reaction : Use of triethylamine (TEA) in tetrahydrofuran (THF) to activate the sulfonyl group, followed by nucleophilic substitution with the ethylamine-dihydroisoquinoline moiety .
- Purification : Reverse-phase chromatography (e.g., C18 columns) to isolate the product, achieving >95% purity .
- Characterization : 1H/13C-NMR for structural confirmation, ESI-MS for molecular weight validation, and HR-ESIMS for exact mass determination .
Q. What in vitro assays are recommended to assess its biological activity?
- Cytotoxicity Testing : Conduct plaque reduction assays in HEK293 cells, using PBS and 10% DMSO as controls. Data interpretation should focus on IC50 values and selectivity indices (e.g., 117.4% cytotoxicity at 10 µM in HEK cells vs. 55.3% in PBS) .
- Enzyme Inhibition : Screen against targets like butyrylcholinesterase (BChE) using fluorometric assays with donepezil as a positive control. Activity is quantified via inhibition percentages and Ki values .
Advanced Research Questions
Q. How can computational docking (e.g., Glide) predict binding modes and affinity for target receptors?
- Protocol : Use Schrödinger’s Glide for rigid receptor docking, employing OPLS-AA force fields for energy minimization. The workflow includes:
Grid Generation : Define the active site using co-crystallized ligand coordinates.
Ligand Sampling : Perform torsional flexibility optimization and Monte Carlo pose refinement.
Scoring : Combine empirical (e.g., hydrogen bonding) and force-field terms to rank poses.
- Validation : Compare predicted RMSD values (<1 Å for high-confidence poses) against experimental structures (e.g., BChE-inhibitor complexes) .
Q. How to resolve contradictions between cytotoxicity and therapeutic potential in preclinical data?
- Data Triangulation : Cross-reference cytotoxicity (e.g., HEK cell viability) with target-specific activity (e.g., BChE inhibition IC50). Prioritize compounds with >50% enzyme inhibition and <30% cytotoxicity at therapeutic doses .
- Mechanistic Studies : Use RNA-seq or proteomics to identify off-target pathways causing cytotoxicity. For example, assess mitochondrial stress markers (e.g., ROS levels) in treated cells .
Q. What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?
- Structural Modifications : Introduce polar groups (e.g., morpholine, pyrrolidine) to the benzamide or sulfonyl-ethyl moieties to enhance aqueous solubility. For example, morpholinoethyl analogs show improved LogP values .
- Prodrug Design : Mask the sulfonamide group with enzymatically cleavable protectors (e.g., acetyl) to improve oral bioavailability .
- In Silico ADMET : Predict metabolic hotspots (e.g., CYP3A4 oxidation sites) using tools like StarDrop or ADMET Predictor™, guiding deuterium incorporation to block metabolism .
Methodological Considerations
- Analytical Challenges : Ensure NMR spectra (e.g., dihydroisoquinoline protons at δ 2.8–3.2 ppm) are deconvoluted to avoid overlap with fluorobenzamide signals .
- Data Reproducibility : Standardize reaction conditions (e.g., 20°C, argon atmosphere) and biological assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
